N-[3-(DIMETHYLAMINO)PROPYL]-4-(DIMETHYLSULFAMOYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE
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Overview
Description
N-[3-(DIMETHYLAMINO)PROPYL]-4-(DIMETHYLSULFAMOYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a benzamide core, a benzothiazole moiety, and several functional groups such as dimethylamino and dimethylsulfamoyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-4-(DIMETHYLSULFAMOYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Core: This step involves the coupling of the benzothiazole derivative with a benzamide precursor, often using coupling reagents like EDCI or DCC.
Introduction of Functional Groups: The dimethylamino and dimethylsulfamoyl groups are introduced through nucleophilic substitution reactions, using reagents such as dimethylamine and dimethylsulfamoyl chloride.
Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIMETHYLAMINO)PROPYL]-4-(DIMETHYLSULFAMOYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or dimethylsulfamoyl groups, using nucleophiles like alkoxides or thiolates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkoxides, thiolates
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Alkylated or thiolated derivatives
Scientific Research Applications
N-[3-(DIMETHYLAMINO)PROPYL]-4-(DIMETHYLSULFAMOYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-4-(DIMETHYLSULFAMOYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites or allosteric sites.
Modulate Receptors: Interact with cellular receptors, altering signal transduction pathways.
Affect Gene Expression: Influence the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: A cationic surfactant used as a disinfectant and antiseptic.
Uniqueness
N-[3-(DIMETHYLAMINO)PROPYL]-4-(DIMETHYLSULFAMOYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structural complexity and multifunctional nature distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S2.ClH/c1-16-8-13-19(31-6)20-21(16)32-23(24-20)27(15-7-14-25(2)3)22(28)17-9-11-18(12-10-17)33(29,30)26(4)5;/h8-13H,7,14-15H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXTYVKVPLMBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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